Thiostrepton

概要

説明

Thiostrepton is a natural cyclic oligopeptide antibiotic belonging to the thiopeptide class. It is derived from several strains of streptomycetes, such as Streptomyces azureus and Streptomyces laurentii . This compound is known for its potent activity against Gram-positive bacteria and is a natural product of the ribosomally synthesized and post-translationally modified peptide class .

準備方法

Thiostrepton is primarily produced through fermentation by Streptomyces laurentii. The biosynthesis involves the post-translational modification of ribosomally synthesized peptides . Industrial production methods often involve the heterologous expression of the this compound biosynthetic gene cluster in non-cognate hosts to facilitate the production of this compound variants . The synthetic routes include the use of fosmids harboring the entire this compound biosynthetic gene cluster, which are introduced into deletion mutants to restore production levels .

化学反応の分析

Thiostrepton undergoes various chemical reactions, including site- and stereoselective functionalization. One notable reaction is the Rhodium-catalyzed conjugate arylation, which allows for the modification of specific residues within the molecule . Common reagents used in these reactions include sodium or potassium salts, which are crucial for achieving high stereoselectivity . The major products formed from these reactions are this compound analogues with altered amino acid residues, which retain antibacterial activity .

科学的研究の応用

Anticancer Applications

Thiostrepton has been identified as a promising anti-neoplastic agent, particularly in targeting cancer stem cells. Research indicates that this compound selectively induces apoptosis in colorectal cancer stem cells (CRSCs) and inhibits their proliferation. A study demonstrated that this compound, when combined with oxaliplatin, significantly enhanced the eradication of colorectal cancer cells compared to either drug alone. The mechanism involves the downregulation of key stemness regulators and the targeting of the oncogenic transcription factor FoxM1, which plays a critical role in maintaining the stem cell phenotype .

Key Findings:

- Selective Killing: this compound effectively kills CRSCs in human colorectal cancer lines (HCT-15 and HT-29).

- Synergistic Effects: The combination with oxaliplatin shows improved efficacy against resistant cancer cells.

- Mechanism of Action: Induces apoptosis and inhibits colony formation through modulation of stemness pathways .

Antibiotic Resistance Management

This compound is being researched for its role in combating antibiotic resistance, particularly in Neisseria gonorrhoeae. It inhibits the stringent response, which is crucial for bacterial virulence and tolerance to antibiotics. By preventing the activation of genes associated with antibiotic resistance, this compound could serve as a novel therapeutic strategy against resistant strains .

Key Findings:

- Mechanism: Inhibits ribosomal functions and reduces synthesis of pppGpp, a molecule involved in bacterial stress responses.

- Therapeutic Potential: Demonstrates efficacy in reducing virulence factors without inducing tolerance or persistence .

Inhibition of Biofilm Formation

Research has shown that this compound can stimulate biofilm formation in Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to many antibiotics. This unexpected effect suggests that this compound may alter microbial behavior at subinhibitory concentrations, potentially influencing treatment strategies for biofilm-associated infections .

Key Findings:

- Biofilm Modulation: this compound enhances biofilm formation at low concentrations.

- Activity Against MDR Strains: Effective against multidrug-resistant clinical isolates at low micromolar concentrations .

Hepatocellular Carcinoma Treatment

This compound has been explored as a candidate for treating hepatocellular carcinoma (HCC). Studies indicate that it can effectively inhibit HCC cell proliferation and induce apoptosis while suppressing cell migration. The underlying mechanisms include mitochondrial impairment and cell cycle arrest, highlighting its potential as an anti-liver cancer drug .

Key Findings:

- Anti-tumor Activity: Induces apoptosis and inhibits migration in HCC cells.

- Mechanisms Identified: Disruption of mitochondrial function and cell cycle regulation .

Multifaceted Biological Activities

This compound exhibits a broad range of biological activities beyond its antibacterial properties. It has shown efficacy in models of non-alcoholic fatty liver disease and other metabolic disorders, suggesting potential applications in treating various conditions related to metabolic dysregulation .

Key Findings:

作用機序

Thiostrepton exerts its effects by binding to the bacterial ribosome, specifically inhibiting the ribosome-stimulated GTPase activity of elongation factors G and 4 . This binding prevents the proper functioning of the ribosome, thereby inhibiting protein synthesis in prokaryotic cells . The molecular targets include the ribosomal proteins and RNA, which are essential for the translation process .

類似化合物との比較

Thiostrepton belongs to the thiopeptide class of antibiotics, which includes compounds such as micrococcin, nosiheptide, and GE2270 . Compared to these similar compounds, this compound is unique due to its complex structure and potent activity against Gram-positive bacteria . While other thiopeptides also exhibit antibacterial properties, this compound’s specific mechanism of ribosome inhibition and its effectiveness against antibiotic-resistant pathogens make it particularly valuable .

特性

CAS番号 |

1393-48-2 |

|---|---|

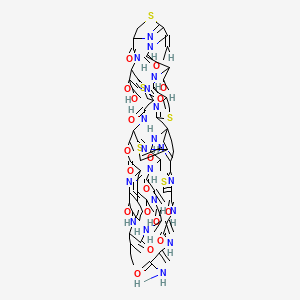

分子式 |

C72H85N19O18S5 |

分子量 |

1664.9 g/mol |

IUPAC名 |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,40S,46S,53S,59S)-37-[(2S)-butan-2-yl]-18-[(3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-/t26-,30-,31-,32-,33+,34+,35+,39+,45+,47-,48-,49-,51-,52+,53+,71?,72+/m0/s1 |

InChIキー |

NSFFHOGKXHRQEW-QCTFHWNOSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@]23CCC(=N[C@@H]2C4=CSC(=N4)[C@H]([C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N1)C(=C5)[C@H](C)O)C)NC(=O)C7=CSC(=N7)[C@@H](NC(=O)[C@H]8CSC(=N8)/C(=C/C)/NC(=O)[C@@H](NC(=O)C9=CSC3=N9)[C@@H](C)O)C(C)([C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

外観 |

Solid powder |

沸点 |

250 °C (sublimes) |

Color/Form |

Orthorhombic crystals from water White crystalline powde |

密度 |

1.432 g/cu cm at 22 °C |

melting_point |

300 dec °C Mp 297 ° dec. 297 °C (decomposes) 300°C |

Key on ui other cas no. |

18875-37-1 77160-91-9 130380-93-7 56-41-7 |

物理的記述 |

OtherSolid Solid White crystalline powder; odourless |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

164000 mg/L (at 25 °C) 164 mg/mL at 25 °C Solubility in cold 80% ethanol = 0.2% Slightly soluble in ethanol, pyridine; insoluble in ether, acetone In water, 1.64X10+5 mg/L at 25 °C 204 mg/mL Solublein water Slightly soluble (in ethanol) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Abufène Alanine Alanine, L Isomer Alanine, L-Isomer L Alanine L-Alanine L-Isomer Alanine |

蒸気圧 |

1.05X10-7 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。